tert-butyl N-[3-(1-hydroxyethyl)oxetan-3-yl]carbamate
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Overview
Description
tert-Butyl N-[3-(1-hydroxyethyl)oxetan-3-yl]carbamate is a chemical compound with the molecular formula C10H19NO4. It is a derivative of oxetane, a four-membered cyclic ether, and contains a tert-butyl carbamate group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(1-hydroxyethyl)oxetan-3-yl]carbamate typically involves the reaction of oxetane derivatives with tert-butyl carbamate. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with oxetane derivatives in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[3-(1-hydroxyethyl)oxetan-3-yl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted oxetane derivatives .
Scientific Research Applications
tert-Butyl N-[3-(1-hydroxyethyl)oxetan-3-yl]carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a prodrug or a pharmacologically active compound.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(1-hydroxyethyl)oxetan-3-yl]carbamate involves its interaction with molecular targets and pathways within biological systems. The hydroxyethyl group and the oxetane ring are key functional groups that contribute to its reactivity and biological activity. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl N-[3-(1-hydroxyethyl)oxetan-3-yl]carbamate include:
- tert-Butyl carbamate
- tert-Butyl N-(3-hydroxypropyl)carbamate
- (1-(oxetan-3-yl)piperidin-4-yl)carbamic acid tert-butyl ester
Uniqueness
The uniqueness of this compound lies in its combination of the oxetane ring and the tert-butyl carbamate group. This structural feature imparts distinct reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
2763905-59-3 |
---|---|
Molecular Formula |
C10H19NO4 |
Molecular Weight |
217.3 |
Purity |
95 |
Origin of Product |
United States |
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